3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
This compound is a triazolo-purine-dione derivative featuring a complex heterocyclic core. Its structure includes a [1,2,4]triazolo[3,4-h]purine-6,8-dione scaffold substituted at positions 3, 5, and 9 with a 4-methoxyphenyl, methyl, and 3-phenylpropyl group, respectively. The methoxyphenyl and phenylpropyl substituents likely enhance lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-27-21-18(20(30)24-23(27)31)28(14-6-9-15-7-4-3-5-8-15)22-26-25-19(29(21)22)16-10-12-17(32-2)13-11-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLHLLWTPZLKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various substituted triazolopurine derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. For instance:
- Mechanism of Action : The compound may act as an inhibitor of kinases involved in cancer progression. It modulates pathways that are crucial for cell survival and proliferation.
Neuroprotective Effects
The neuroprotective potential of this compound has garnered attention in the context of neurodegenerative diseases. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis.
- Research Findings : In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by neurotoxic agents. This suggests its potential use in treating conditions like Alzheimer’s disease and Parkinson’s disease.
Anti-diabetic Properties
There is emerging evidence supporting the anti-diabetic effects of this compound. Research indicates that it may enhance insulin sensitivity and improve glucose metabolism.
- Clinical Implications : Studies in diabetic animal models have shown improved glycemic control when treated with this compound.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated inhibition of tumor growth in xenograft models. |
| Study B | Neuroprotection | Showed reduced cell death in neuronal cultures exposed to toxins. |
| Study C | Diabetes management | Improved blood glucose levels in diabetic rats after treatment. |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The compound’s structure allows it to fit into the active sites of target proteins, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:
Biological Activity
The compound 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a member of the triazolopyrimidine class and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused to a purine system. Its molecular formula is , and it has a molecular weight of approximately 394.43 g/mol. The presence of various functional groups contributes to its biological activity.
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity . For instance, studies have shown that derivatives with similar structural motifs can inhibit tubulin polymerization, a critical process in cell division. The compound's structural features may enhance its interaction with tubulin, leading to potent antiproliferative effects.
Case Study: In Vitro Activity
In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 30 nM to 1 µM against various cancer cell lines such as HeLa and A549. These findings suggest that modifications in the compound's structure can lead to enhanced potency against cancer cells. For example, a derivative with a methoxy group displayed significantly improved activity compared to its counterparts .
The proposed mechanism of action involves the inhibition of tubulin polymerization , which disrupts the mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis through intrinsic pathways. Mitochondrial depolarization and activation of caspase-9 have been observed as downstream effects of this process .
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations suggest that this compound may also possess antimicrobial activities . The structural components allow for interactions with bacterial enzymes or membranes, potentially leading to bactericidal effects. However, comprehensive studies are required to validate these findings.
Data Table: Biological Activity Overview
| Activity Type | Target Cells | IC50 Range (nM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 30 - 43 | |
| Anticancer | A549 | 160 - 240 | |
| Antimicrobial | Various Bacteria | TBD | Ongoing Research |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Modifications at various positions on the phenyl rings have been shown to affect biological activity significantly. For instance, substituents such as methoxy or ethyl groups can enhance potency against cancer cells while altering pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
